molecular formula C8H8S B14668704 2-Methylcyclohepta-2,4,6-triene-1-thione CAS No. 42604-47-7

2-Methylcyclohepta-2,4,6-triene-1-thione

Cat. No.: B14668704
CAS No.: 42604-47-7
M. Wt: 136.22 g/mol
InChI Key: QBPKOVSLJQGNDP-UHFFFAOYSA-N
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Description

2-Methylcyclohepta-2,4,6-triene-1-thione is a specialized organic compound with the molecular formula C8H8S and a molecular weight of 136.22 g/mol . This compound belongs to the cycloheptatriene-thione family, characterized by a seven-membered ring structure incorporating a thiocarbonyl functional group. The core research value of this compound lies in its role as a building block in synthetic organic chemistry. Its structure allows it to participate in various cycloaddition reactions; for instance, related cycloheptatrienethiones have been documented to react with tetracyanoethene to form 8,8-dicyanoheptafulvene derivatives, suggesting its potential utility in the synthesis of complex organic frameworks . Researchers can leverage this compound to develop novel heterocyclic systems or as a ligand in coordination chemistry due to the electron-donating potential of its sulfur atom. The precise mechanism of action in its applications is typically rooted in its behavior as an electron-acceptor or diene in pericyclic reactions, facilitating the construction of intricate molecular architectures. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

42604-47-7

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

2-methylcyclohepta-2,4,6-triene-1-thione

InChI

InChI=1S/C8H8S/c1-7-5-3-2-4-6-8(7)9/h2-6H,1H3

InChI Key

QBPKOVSLJQGNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=CC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with sulfurizing agents under controlled conditions. For example, the reaction of cycloheptatriene with elemental sulfur or sulfur dichloride can yield the desired thione compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohepta-2,4,6-triene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylcyclohepta-2,4,6-triene-1-thione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylcyclohepta-2,4,6-triene-1-thione involves its interaction with molecular targets through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical pathways, influencing its reactivity and interactions .

Comparison with Similar Compounds

2-Hydroxycyclohepta-2,4,6-triene-1-thione (Thiotropolone)

Key Differences :

  • Substituent at Position 1 : The hydroxyl (-OH) group in thiotropolone replaces the methylthio (-SCH₃) group in the target compound.
  • Metal-Binding Affinity : Thiotropolone exhibits enhanced zinc-binding capacity in metalloenzymes like human carbonic anhydrase II (hCAII) due to its thione and hydroxyl groups, achieving a binding affinity (Kd) of 0.8 µM compared to 5.2 µM for its oxygen analog (tropolone) .
  • Biological Activity : Thiotropolone derivatives demonstrate anti-microbial and enzyme-inhibitory properties, whereas 2-methylcyclohepta-2,4,6-triene-1-thione is primarily used in synthetic chemistry .

Molecular Data :

Property This compound Thiotropolone
Molecular Formula C₈H₈S₂ C₇H₆OS₂
Molecular Weight (g/mol) 168.28 170.25
Key Functional Groups -SCH₃, C=S -OH, C=S
Biological Application Drug intermediates Enzyme inhibition

4,6-Dimethylthieno[3,4-c]thiophene-1(3H)-thione

Key Differences :

  • Ring System: This compound contains a fused thienothiophene bicyclic system (two fused thiophene rings) instead of a monocyclic cycloheptatriene .
  • Sulfur Content: Higher sulfur density (three sulfur atoms vs. two in the target compound), influencing reactivity and crystallographic packing (monoclinic space group P21/n) .
  • Thermal Stability : The fused aromatic system likely enhances thermal stability compared to the less conjugated cycloheptatriene derivative.

Structural Data :

Property This compound 4,6-Dimethylthieno[3,4-c]thiophene-1(3H)-thione
Molecular Formula C₈H₈S₂ C₈H₈S₃
Crystal System Not reported Monoclinic (P21/n)
Aromaticity Non-fused cycloheptatriene Fused thienothiophene

2-Hydroxy-4-isopropylcyclohepta-2,4,6-triene-1-thione

Key Differences :

  • Substituents : Incorporates a hydroxyl (-OH) group at position 2 and an isopropyl group at position 4, altering solubility and bioactivity .
  • Synthetic Route : Requires regioselective synthesis via acid-catalyzed cyclization, differing from the straightforward alkylation methods used for the methylthio analog .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione to improve yield and purity?

  • Methodology :

  • Use stepwise optimization by varying reaction parameters (e.g., temperature, solvent polarity, catalyst loading).
  • Monitor intermediates via thin-layer chromatography (TLC) and characterize products using 1^1H/13^13C NMR for structural validation.
  • Reference analogous synthesis protocols for methyl-substituted cyclic thiones (e.g., 2-Methylcyclohexanone in ) to infer reactivity trends .

Q. What analytical techniques are essential for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography for unambiguous structural determination (e.g., monoclinic space group assignments as in ) .
  • Vibrational spectroscopy (IR/Raman) to identify S=C and conjugated C=C stretching modes.
  • UV-Vis spectroscopy to probe π→π* transitions in the triene-thione system.

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodology :

  • Conduct accelerated stability studies by exposing samples to controlled stressors (40°C/75% RH, UV light).
  • Analyze degradation products via GC-MS or HPLC, referencing protocols from experimental report frameworks ( ) .

Advanced Research Questions

Q. What computational approaches are used to model the electronic structure and reactivity of this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions.
  • Generate InChIKey identifiers (e.g., WGMBIOQRGPGNRZ-UHFFFAOYSA-N in ) for database interoperability .
  • Validate computational results against experimental crystallographic data (e.g., bond distances in ) .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodology :

  • Cross-reference NMR chemical shifts with DFT-calculated shielding tensors.
  • Use SC-XRD (single-crystal X-ray diffraction) as a ground-truth benchmark (e.g., Table 1 in ) to reconcile discrepancies in bond angles or torsion .

Q. What experimental designs are suitable for investigating the compound’s reaction mechanisms (e.g., nucleophilic addition, cycloaddition)?

  • Methodology :

  • Employ kinetic isotope effects (KIE) to identify rate-determining steps.
  • Design control experiments with deuterated analogs or sterically hindered substrates.
  • Integrate time-resolved spectroscopy to capture transient intermediates, guided by research frameworks in .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in thermal stability data across multiple studies?

  • Methodology :

  • Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.
  • Compare decomposition profiles with computational predictions of bond dissociation energies (BDEs) using quantum chemistry software (e.g., Gaussian) .

Q. What strategies ensure reproducibility in synthesizing and characterizing 2-Methylcyclohexa-2,4,6-triene-1-thione derivatives?

  • Methodology :

  • Document synthetic protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable).
  • Share crystallographic data via repositories like the Cambridge Crystallographic Data Centre (CCDC), as exemplified in .

Tables for Key Properties

Property Method Example Data Source
Crystal structureSC-XRDMonoclinic P21/n space group
Electronic transitionsTD-DFT/UV-Visλmax ~300 nm (predicted)
Thermal stabilityTGA/DSCDecomposition onset: 180°C

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